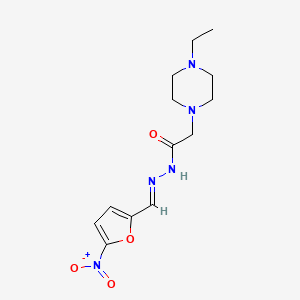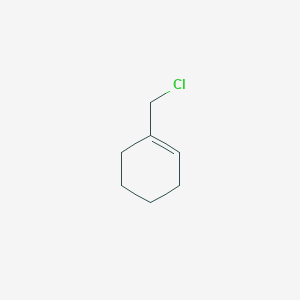
Cyclohexene, 1-(chloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexene, 1-(chloromethyl)- is an organic compound with the molecular formula C7H11Cl It is a derivative of cyclohexene, where a chloromethyl group is attached to the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexene, 1-(chloromethyl)- can be synthesized through several methods. One common approach involves the chloromethylation of cyclohexene using formaldehyde and hydrochloric acid in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired product with good selectivity.
Industrial Production Methods
In industrial settings, the production of cyclohexene, 1-(chloromethyl)- often involves the use of continuous flow reactors to ensure consistent quality and high yield. The process may include steps such as purification and distillation to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexene, 1-(chloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexene oxide or other oxygenated derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, yielding cyclohexene.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as phosphotungstic acid.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium hydroxide (KOH).
Major Products
Oxidation: Cyclohexene oxide.
Reduction: Cyclohexene.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexene, 1-(chloromethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which cyclohexene, 1-(chloromethyl)- exerts its effects depends on the specific reaction or application. In general, the chloromethyl group is highly reactive and can participate in various chemical transformations. The molecular targets and pathways involved include nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene: A simple cycloalkene without the chloromethyl group.
Cyclohexane: A saturated cyclic hydrocarbon.
Cyclohexene oxide: An oxidized derivative of cyclohexene.
Uniqueness
Cyclohexene, 1-(chloromethyl)- is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
33867-02-6 |
|---|---|
Fórmula molecular |
C7H11Cl |
Peso molecular |
130.61 g/mol |
Nombre IUPAC |
1-(chloromethyl)cyclohexene |
InChI |
InChI=1S/C7H11Cl/c8-6-7-4-2-1-3-5-7/h4H,1-3,5-6H2 |
Clave InChI |
PZCCSJYFXQXAST-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


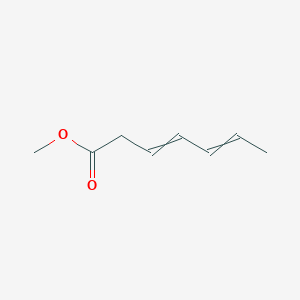
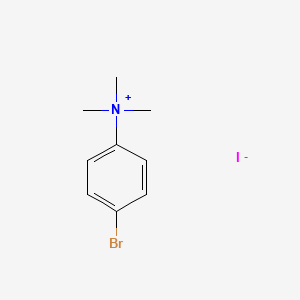

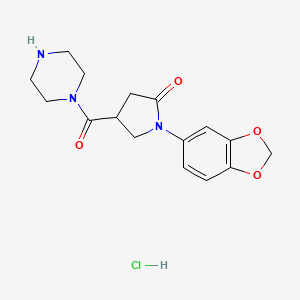
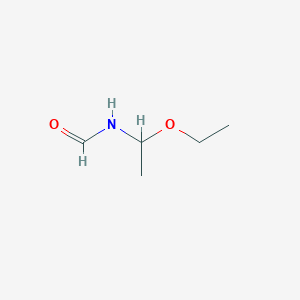
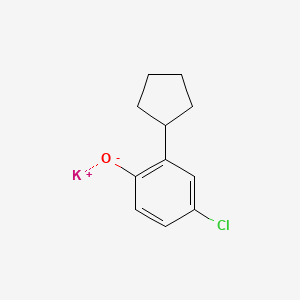
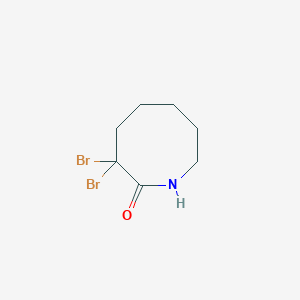
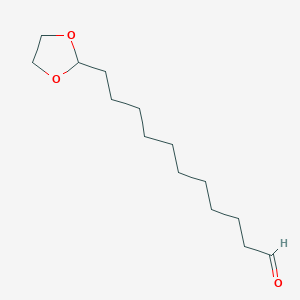
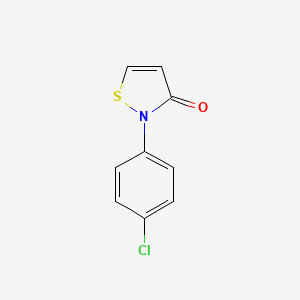
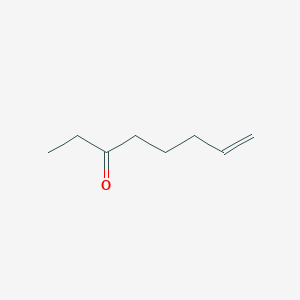
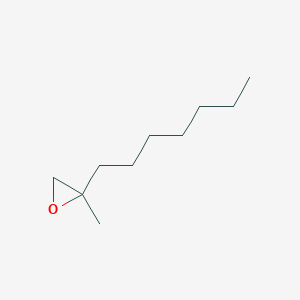
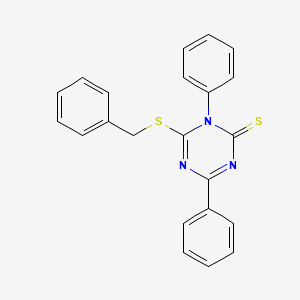
![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
